4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, acetylacetone, and isopropoxypropyl bromide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring and the pyrrolone moiety may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, research might focus on its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-3-hydroxy-1-(3-propoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-ethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “4-Acetyl-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substituents, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H25NO5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(3-propan-2-yloxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H25NO5/c1-12(2)25-11-7-10-20-17(14-8-5-6-9-15(14)24-4)16(13(3)21)18(22)19(20)23/h5-6,8-9,12,17,22H,7,10-11H2,1-4H3 |
InChI Key |
ODJVRCMHLNKZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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